5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole
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Overview
Description
5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both bromine and chlorine substituents on an imidazo-thiazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
It’s known that thiazoles, a class of compounds to which this molecule belongs, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to different effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
It’s known that thiazole derivatives can affect various biochemical pathways depending on their targets . For example, some thiazole derivatives can interfere with DNA replication and transcription by interacting with topoisomerase II .
Result of Action
It’s known that thiazole derivatives can have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole typically involves the condensation of 2-aminothiazole with α-halocarbonyl compounds. For instance, the reaction of 2-aminothiazole with 2-chloro-3-formylquinoline and alkyl isocyanides in the presence of a catalyst such as sulfamic acid functionalized γ-Fe2O3 nanoparticles encapsulated in hydroxyapatite can yield the desired imidazo[2,1-b][1,3]thiazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction Reactions: Typical oxidizing agents might include peroxides or other strong oxidants, while reducing agents could include hydrides or metal catalysts.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.
Scientific Research Applications
5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and targets.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a building block in organic synthesis.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis.
5-Bromobenzo[c][1,2,5]thiadiazole: Another heterocyclic compound with potential biological activities.
Uniqueness: 5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern and the combination of bromine and chlorine atoms, which may confer distinct biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-6-chloroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2S/c6-3-4(7)8-5-9(3)1-2-10-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGACCMVTDEVQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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